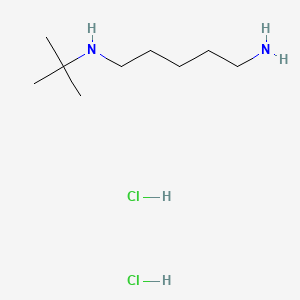
N1-(tert-Butyl)-pentane-1,5-diamine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is a chemical compound that consists of a pentane backbone with two amine groups at the first and fifth positions, and a tert-butyl group attached to the nitrogen atom at the first position. The compound is commonly used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl typically involves the reaction of tert-butylamine with pentane-1,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(tert-Butyl)-pentane-1,5-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted amine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-(tert-Butyl)-pentane-1,5-diamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(tert-Butyl)-pentane-1,5-diamine
- N1-(tert-Butyl)-hexane-1,6-diamine
- N1-(tert-Butyl)-butane-1,4-diamine
Uniqueness
N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is unique due to its specific structural features, such as the presence of a tert-butyl group and two amine groups at distinct positions on the pentane backbone. These structural characteristics confer unique reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H24Cl2N2 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
N'-tert-butylpentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C9H22N2.2ClH/c1-9(2,3)11-8-6-4-5-7-10;;/h11H,4-8,10H2,1-3H3;2*1H |
Clé InChI |
BWRJVGJIFOGCAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


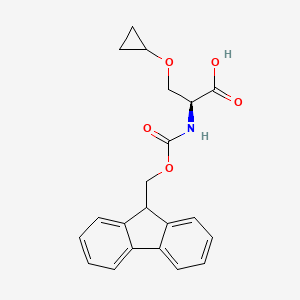
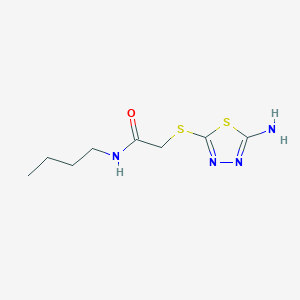
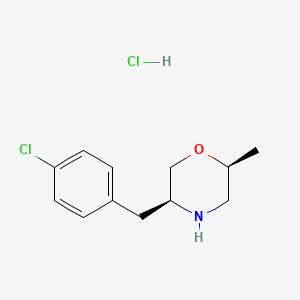
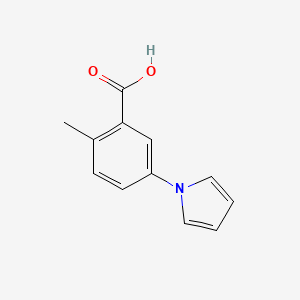
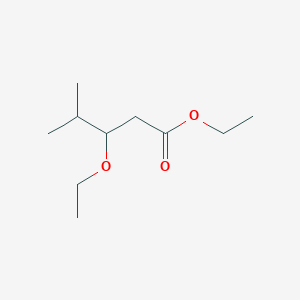
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
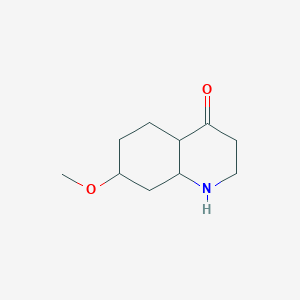

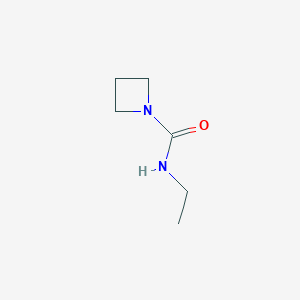

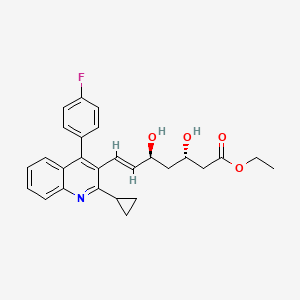
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)


